![molecular formula C14H14O3 B14709445 Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]- CAS No. 13826-12-5](/img/structure/B14709445.png)
Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]- is an organic compound with the molecular formula C14H14O3. It is a derivative of benzenemethanol, featuring a phenoxy group substituted with a hydroxymethyl group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]- typically involves the reaction of benzenemethanol with 4-(hydroxymethyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with precise control over reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenoxy group can be reduced to form a phenol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-[4-(carboxymethyl)phenoxy]benzenemethanol.
Reduction: Formation of 3-[4-(hydroxyphenyl)phenoxy]benzenemethanol.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Applications De Recherche Scientifique
Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]- involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The phenoxy group can interact with various enzymes and receptors, modulating their function and leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenemethanol, 3-phenoxy-
- Benzenemethanol, 4-(hydroxymethyl)phenoxy-
- Benzenemethanol, 3-[4-(methoxymethyl)phenoxy]-
Uniqueness
Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]- is unique due to the presence of both a phenoxy group and a hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The hydroxymethyl group enhances its reactivity and potential for further functionalization, while the phenoxy group contributes to its stability and interaction with biological targets.
Propriétés
Numéro CAS |
13826-12-5 |
|---|---|
Formule moléculaire |
C14H14O3 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
[4-[3-(hydroxymethyl)phenoxy]phenyl]methanol |
InChI |
InChI=1S/C14H14O3/c15-9-11-4-6-13(7-5-11)17-14-3-1-2-12(8-14)10-16/h1-8,15-16H,9-10H2 |
Clé InChI |
HDBZZKGKMSTWEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


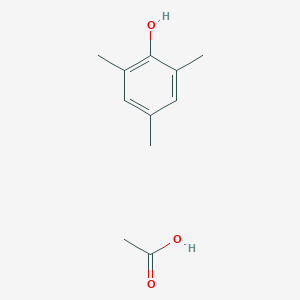
![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)

![3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-](/img/structure/B14709375.png)



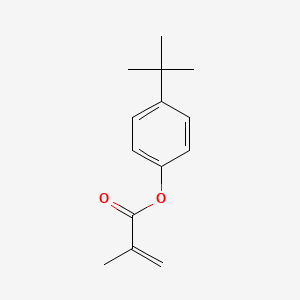

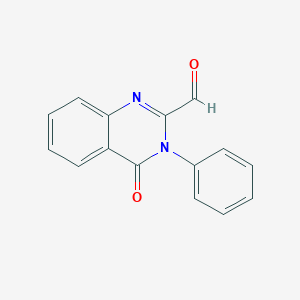
![Methyl 2'-methyl-10-oxo-10h-spiro[anthracene-9,1'-cyclopropane]-2'-carboxylate](/img/structure/B14709420.png)
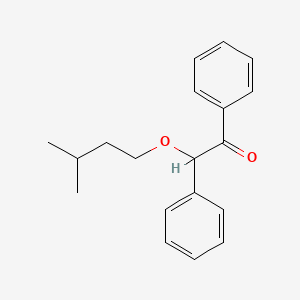
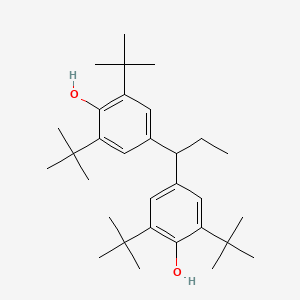
![Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14709446.png)
